2-氰基-2-(萘-1-基)乙酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

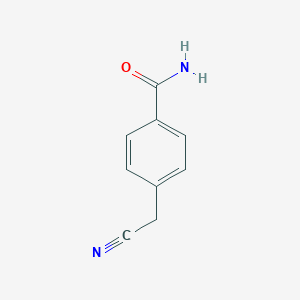

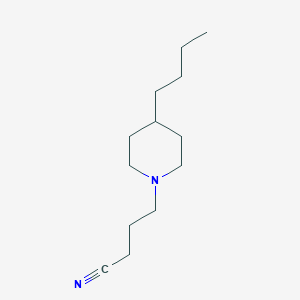

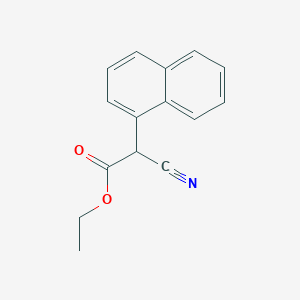

Ethyl 2-cyano-2-(naphthalen-1-yl)acetate is a compound that has garnered attention in various fields of chemistry due to its unique structure and potential applications. The compound serves as a building block in organic synthesis, especially in the creation of pharmacologically active molecules and materials with unique optical properties.

Synthesis Analysis

The synthesis of Ethyl 2-cyano-2-(naphthalen-1-yl)acetate and related compounds involves several key steps, including condensation reactions, Knoevenagel condensation, cyclisation reactions, and reduction processes. These methods provide a pathway for the synthesis of compounds with significant antitumor activity and other biological activities (Liu et al., 2018).

Molecular Structure Analysis

The crystal structure of related compounds shows distinct arrangements, which can contribute to their biological activity. For example, the crystal structure of ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate reveals a twist-boat conformation, indicating how structural configurations can influence the properties and reactivity of these molecules (Boukhedena et al., 2018).

Chemical Reactions and Properties

Ethyl 2-cyano-2-(naphthalen-1-yl)acetate undergoes various chemical reactions, including photocyclization, which leads to the formation of complex structures with potential for further chemical manipulation and application in material science (Sharshira et al., 1996).

Physical Properties Analysis

The solubility and phase behavior of naphthalene derivatives, including Ethyl 2-cyano-2-(naphthalen-1-yl)acetate, in various solvents are critical for their application in chemical syntheses and material science. Understanding these properties is essential for the design of reaction processes and for the characterization of the compound's physical behavior in different environments (Li et al., 2008).

Chemical Properties Analysis

The compound's reactivity, including its participation in nucleophilic and electrophilic reactions, its role in cyclization reactions, and its fluorescence properties, highlights its versatility in organic synthesis and material science applications. These properties enable the design of novel compounds with specific biological activities or physical properties (Cao et al., 2011).

科学研究应用

1. Production of Ethyl (E)-2-Cyano-3-Substituted Aryl/Alkyl Acrylates

- Summary of Application: This compound is used in the production of ethyl (E)-2-cyano-3-substituted aryl/alkyl acrylate compounds . These compounds are produced through a C–C bond formation under mild conditions .

- Methods of Application: Different aryl/alkyl aldehydes react with ethyl cyanoacetate/malanonitrile in the presence of sodium ethoxide (20 mol%) in ethanol at reflux temperature for 1 hour as well as at room temperature (25 °C) for 2–8 hours . This results in the formation of the desired products .

- Results or Outcomes: The reaction yields the corresponding ethyl (E)-2-cyano-3-substituted aryl/alkyl acrylate compounds in fairly good yields .

2. Synthesis of Highly Substituted Tetrahydroquinolines

- Summary of Application: Ethyl 2-cyano-2-(naphthalen-1-yl)acetate is used in a three-component cascade reaction to synthesize highly substituted 1,2,3,4-tetrahydroquinolines .

- Methods of Application: The reaction involves 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines .

- Results or Outcomes: The reaction results in the preparation of the tetrahydroquinoline scaffolds .

3. Synthesis of Indole Derivatives

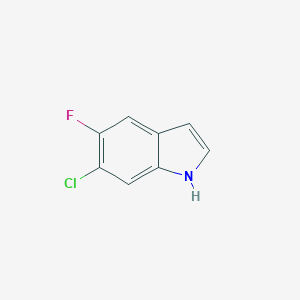

- Summary of Application: Ethyl 2-cyano-2-(naphthalen-1-yl)acetate can be used in the synthesis of indole derivatives . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

- Methods of Application: The synthesis of indole derivatives involves various reactions, including the Knoevenagel condensation, Michael addition, and others .

- Results or Outcomes: The synthesis results in a variety of indole derivatives with diverse biological activities .

4. Synthesis of N-(Cyano(naphthalen-1-yl)methyl)benzamide Derivatives

- Summary of Application: Ethyl 2-cyano-2-(naphthalen-1-yl)acetate is used in the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives .

- Methods of Application: The synthesis involves direct acylation reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile .

- Results or Outcomes: The synthesis results in a series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives .

5. Synthesis of 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate Derivatives

- Summary of Application: Ethyl 2-cyano-2-(naphthalen-1-yl)acetate can be used in the synthesis of 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives . These derivatives have shown inhibitory activity against influenza A with IC 50 = 7.53 μmol/L .

- Methods of Application: The synthesis involves various reactions, including the Knoevenagel condensation, Michael addition, and others .

- Results or Outcomes: The synthesis results in a variety of 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives with antiviral activities .

6. Synthesis of 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide Derivatives

- Summary of Application: Ethyl 2-cyano-2-(naphthalen-1-yl)acetate is used in the synthesis of 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide derivatives . These derivatives are potent antiviral agents with IC 50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .

- Methods of Application: The synthesis involves direct acylation reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile .

- Results or Outcomes: The synthesis results in a series of 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide derivatives .

属性

IUPAC Name |

ethyl 2-cyano-2-naphthalen-1-ylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c1-2-18-15(17)14(10-16)13-9-5-7-11-6-3-4-8-12(11)13/h3-9,14H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKTUFQSUPDWXSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)C1=CC=CC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-cyano-2-(naphthalen-1-yl)acetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。